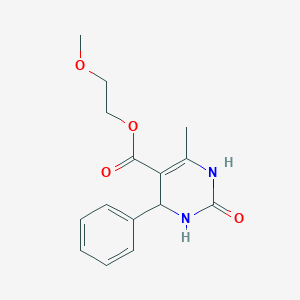

2-Methoxyethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

The compound 2-Methoxyethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to the dihydropyrimidinone (DHPM) family, a class of heterocyclic compounds with diverse pharmacological and material applications. Structurally, it features a tetrahydropyrimidine core with a 6-methyl group, a 4-phenyl substituent, and a 2-methoxyethyl ester at position 3.

Properties

IUPAC Name |

2-methoxyethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-10-12(14(18)21-9-8-20-2)13(17-15(19)16-10)11-6-4-3-5-7-11/h3-7,13H,8-9H2,1-2H3,(H2,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDLWLOXHBFFPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxyethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of increasing interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 304.35 g/mol. The compound features a tetrahydropyrimidine core which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves the Biginelli reaction, which combines an aldehyde, a β-ketoester, and urea or thiourea. Variations in substituents can lead to different biological activities. For example, the introduction of various phenyl groups can modulate the compound's efficacy against specific biological targets.

Biological Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit a range of biological activities including:

- Antiviral Activity : Some studies have reported that pyrimidine derivatives can inhibit HIV integrase activity. For instance, compounds similar to 2-Methoxyethyl 6-methyl-2-oxo-4-phenyl have shown promising results in inhibiting strand transfer reactions in vitro with IC50 values around 0.65 µM .

- Antimicrobial Properties : Certain derivatives have demonstrated antibacterial and antitubercular activities. For example, modifications to the pyrimidine structure have yielded compounds that effectively inhibit bacterial growth .

- Anticancer Potential : Investigations into the cytotoxic effects of these compounds on various cancer cell lines have indicated potential for use in cancer therapy. The mechanism often involves interference with DNA replication or apoptosis induction .

Case Studies

Several case studies highlight the biological efficacy of related compounds:

- Study on HIV Integrase Inhibition : A study synthesized N-(4-fluorophenyl)-6-methyl derivatives and evaluated their inhibitory activity against HIV integrase. The most active compound exhibited significant inhibition at low concentrations .

- Antimicrobial Evaluation : Research conducted on ethyl derivatives demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance potency .

- Cytotoxicity Assays : In vitro assays on various cancer cell lines (e.g., A431 vulvar epidermal carcinoma) indicated that certain tetrahydropyrimidine derivatives could significantly reduce cell proliferation and induce apoptosis .

Table 1: Biological Activities of Tetrahydropyrimidine Derivatives

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | HIV Integrase Inhibitor | 0.65 | |

| Compound B | Antibacterial | Not specified | |

| Compound C | Cytotoxic (A431 Cells) | Not specified |

Table 2: Synthesis Conditions for Tetrahydropyrimidines

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Biginelli Reaction | Ethanol, 60°C for 48 hours | 84 |

| Microwave-Assisted | TBA-Water (1:1), 70°C for 15 min | Not specified |

Scientific Research Applications

Pharmaceutical Development

This compound plays a crucial role as an intermediate in synthesizing pharmaceuticals. Its applications include:

- Neurological Disorders : Research indicates that derivatives of this compound may enhance the efficacy of drugs targeting conditions such as Alzheimer's and Parkinson's diseases. The structural properties of tetrahydropyrimidines allow for interactions with neurotransmitter systems, potentially improving drug specificity and reducing side effects .

- Cardiovascular Health : Compounds similar to 2-methoxyethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been studied for their effects on blood pressure regulation and cholesterol management. Their ability to inhibit specific enzymes involved in these pathways presents a promising avenue for drug development .

Agricultural Chemistry

In the realm of agriculture, this compound contributes significantly to the formulation of agrochemicals:

- Pesticides and Herbicides : The compound's efficacy in developing new pesticides is notable. Research has shown that it can enhance the effectiveness of existing agrochemicals while minimizing environmental impact. Its application leads to improved crop yields and reduced reliance on harmful substances .

Biochemical Research

The compound is extensively utilized in biochemical studies:

- Enzyme Inhibition Studies : It serves as a model compound for exploring enzyme inhibition mechanisms. Studies focused on its interaction with various enzymes have revealed potential applications in drug discovery for diseases that involve enzyme dysregulation .

- Receptor Binding Studies : The compound aids researchers in understanding receptor-ligand interactions. This knowledge is vital for developing targeted therapies in oncology and neurology .

Material Science

The exploration of this compound extends into material science:

- Novel Materials Development : Researchers are investigating the potential of this compound in creating materials with enhanced properties such as thermal stability and mechanical strength. These materials could find applications in various industries, including construction and electronics .

Data Summary Table

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical | Drug synthesis for neurological and cardiovascular diseases | Enhanced drug efficacy and specificity |

| Agricultural Chemistry | Development of pesticides and herbicides | Improved crop yields; reduced environmental impact |

| Biochemical Research | Enzyme inhibition and receptor binding studies | Insights into disease mechanisms; drug discovery |

| Material Science | Creation of novel materials | Enhanced thermal stability; mechanical strength |

Case Studies

- Pharmaceutical Efficacy : A study published in Journal of Medicinal Chemistry highlighted the synthesis of new derivatives based on this compound that showed significant activity against Alzheimer’s disease models. These derivatives demonstrated improved binding affinity to acetylcholinesterase, a key enzyme involved in neurotransmitter breakdown .

- Agricultural Impact : Research conducted by agricultural chemists demonstrated that formulations containing this compound exhibited higher effectiveness against common pests compared to traditional pesticides, leading to a marked increase in crop yield without adverse environmental effects .

- Material Properties : Investigations into the material properties of composites incorporating this compound revealed enhanced mechanical strength and thermal stability, making them suitable for high-performance applications in engineering fields .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Ethyl ester, –3, 15)

- Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Methyl ester, )

- Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Fluorophenyl derivative, )

- Ethyl 4-(thiophen-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Thienyl derivative, )

Key Differences :

Physical Properties

Melting points and solubility vary with substituents:

- Ethyl ester : m.p. 200–202°C (lit. 202–204°C) .

- Methyl ester : m.p. 193–194°C .

- Methyl ester solubility: Higher in isopropanol and ethyl acetate than benzene, with calculated mixing enthalpies and entropies at 298 K .

The 2-methoxyethyl ester’s melting point and solubility are unreported but expected to differ due to increased polarity.

Thermodynamic and Solubility Profiles

- Methyl ester: Thermodynamic studies reveal enthalpy and entropy of mixing in isopropanol, ethyl acetate, and benzene, with solvent polarity significantly affecting solubility .

- Ethyl ester: Recrystallized in ethanol, indicating moderate polarity .

The 2-methoxyethyl group’s ether oxygen may enhance solubility in polar solvents, though experimental validation is needed.

Preparation Methods

Reaction Mechanism and Conditions

The mechanism proceeds via acid-catalyzed imine formation, followed by nucleophilic attack of the β-keto ester and cyclocondensation. For the target compound, 2-methoxyethyl acetoacetate replaces traditional ethyl or methyl acetoacetate, introducing the 2-methoxyethyl ester directly into the product. Key steps include:

Procedure and Optimization

A representative protocol involves:

-

Mixing benzaldehyde (1.2 mmol), urea (1.2 mmol), and 2-methoxyethyl acetoacetate (1.5 mmol) in methanol.

-

Adding concentrated HCl (0.1 mmol) and refluxing for 15 hours.

-

Quenching with ice water, filtering the precipitate, and recrystallizing from ethanol.

Yield Optimization :

-

Catalyst loading (5–10 mol%) and solvent polarity significantly impact yields. Sulfamic acid in ethanol achieves ~85% yield for analogous compounds.

-

Microwave-assisted synthesis reduces reaction time to 30 minutes but requires specialized equipment.

Alternative Synthetic Routes

Post-Synthetic Ester Modification

When 2-methoxyethyl acetoacetate is unavailable, transesterification of preformed tetrahydropyrimidines offers an alternative:

-

Synthesize the methyl ester analog via the Biginelli reaction.

-

React with 2-methoxyethanol under acidic (e.g., H2SO4) or basic (e.g., NaOMe) conditions.

Example :

Solid-Phase Synthesis

Solid-supported protocols enhance purification efficiency:

-

Immobilize the aldehyde or β-keto ester on Wang resin.

-

Perform stepwise condensation and cleave the product using trifluoroacetic acid.

Catalytic Systems and Green Chemistry

Modern approaches prioritize sustainability:

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Sulfamic acid | Ethanol | 70–80 | 85 | |

| HCl | Methanol | 65 | 78 | |

| BF3·OEt2 | Solvent-free | 100 | 82 |

Notable Advances :

-

Ionic liquids (e.g., [BMIM]BF4) improve catalyst recovery and reduce waste.

-

Ball milling enables solvent-free synthesis with comparable yields.

Structural Characterization

Post-synthesis validation employs:

-

1H/13C NMR : Confirm substituent integration and stereochemistry. For example, the 2-methoxyethyl group shows signals at δ 3.2–3.6 ppm (OCH2CH2O) and δ 4.1–4.3 ppm (ester COO).

-

LC-MS : Molecular ion peaks at m/z 290.31 (C15H18N2O4+) verify molecular weight.

-

XRD : Crystallographic data confirm the tetrahydropyrimidine ring’s boat conformation .

Q & A

Q. What are the optimal synthetic protocols for preparing 2-methoxyethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound can be synthesized via a modified Biginelli reaction. A typical procedure involves refluxing 0.05 mol of benzaldehyde, 0.05 mol of urea, 0.075 mol of methyl acetoacetate, 20 mL ethanol, and 4 drops of concentrated HCl for 3 hours. After cooling to 273 K, the product is recrystallized twice from ethanol to achieve purity . Catalytic HCl in ethanol facilitates cyclocondensation, while recrystallization removes unreacted intermediates.

Q. What analytical methods are recommended for structural characterization?

Single-crystal X-ray diffraction (SCXRD) is critical for confirming the tetrahydropyrimidine ring conformation and substituent orientations. For example, SCXRD data (monoclinic , Å, ) reveal intramolecular hydrogen bonds (N–H⋯O) stabilizing the planar structure . Complement with / NMR to verify substituent integration (e.g., methoxyethyl and phenyl groups) and FT-IR for carbonyl (C=O) stretching frequencies (~1700 cm) .

Advanced Research Questions

Q. How can regioselectivity challenges in dihydropyrimidine derivatives be addressed during synthesis?

Regioselectivity in substituent positioning (e.g., methoxyethyl vs. methyl groups) is influenced by steric and electronic factors. For instance, using bulkier aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) may shift regioselectivity due to steric hindrance during cyclization . Computational modeling (DFT) of transition states can predict favorable pathways, while SCXRD validates positional assignments .

Q. How should researchers analyze contradictory antibacterial activity data in structurally similar analogs?

Variations in substituents (e.g., electron-withdrawing vs. donating groups) significantly impact bioactivity. For example, replacing the methoxyethyl group with a thioxo moiety (as in ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) alters antibacterial potency due to enhanced hydrogen bonding with bacterial targets . Standardize assays (e.g., MIC against E. coli and S. aureus) and control for purity (>95% by HPLC) to minimize variability .

Q. What strategies optimize recrystallization for improved yield and purity?

Ethanol is a preferred solvent due to its intermediate polarity, which balances solubility of the product and impurities. Slow cooling (0.5°C/min) from reflux promotes large, high-purity crystals. For hygroscopic derivatives, use anhydrous ethanol and inert atmospheres during crystallization . Monitor yield vs. purity trade-offs: double recrystallization from ethanol increases purity by ~10% but reduces yield by 15–20% .

Q. How do crystal packing interactions influence stability and solubility?

SCXRD reveals that π-π stacking between phenyl groups and hydrogen-bonded networks (e.g., O–H⋯O and N–H⋯O) enhance thermal stability. For example, monoclinic packing (Z = 4) in the monohydrate form increases lattice energy, reducing solubility in nonpolar solvents. Solubility in DMSO (≥50 mg/mL) vs. ethanol (~10 mg/mL) correlates with hydrogen-bond acceptor capacity .

Methodological Considerations

- Contradictory Data Resolution : Cross-validate spectral data (e.g., NMR vs. SCXRD) to confirm substituent positions. For biological studies, use isogenic bacterial strains to control for resistance mechanisms .

- Thermodynamic Analysis : Differential scanning calorimetry (DSC) can identify melting points () and decomposition thresholds. For example, analogs with trifluoromethyl substituents show >200°C due to enhanced intermolecular forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.